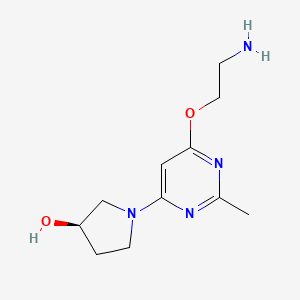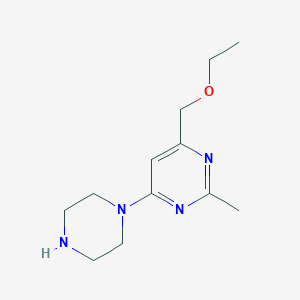
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, or this compound, is a synthetic derivative of pyrrolidine, a cyclic amine found in nature. It has been used in scientific research due to its ability to interact with a variety of proteins and receptors. Its unique structure allows it to bind to a wide range of proteins, making it a valuable tool for studying the effects of protein-protein interactions.
Applications De Recherche Scientifique
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug design. Its unique structure allows it to interact with a variety of proteins, making it a valuable tool for studying the effects of protein-protein interactions. It has also been used to study enzyme inhibition, as its structure allows it to interact with specific enzymes and inhibit their activity. Finally, it has been used in drug design, as its structure allows it to interact with specific proteins and receptors, making it a useful tool for designing new drugs.
Mécanisme D'action
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol has a unique structure that allows it to interact with a variety of proteins and receptors. Its structure allows it to bind to specific proteins and receptors, allowing it to interact with them and alter their activity. This allows it to act as an inhibitor or activator of certain proteins and receptors, depending on its structure and the target.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies due to its ability to interact with a variety of proteins and receptors. Its unique structure allows it to interact with specific proteins and receptors, allowing it to act as an inhibitor or activator of certain proteins and receptors. This has been used to study a variety of biochemical and physiological processes, including enzyme inhibition, protein-protein interactions, and drug design.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol in laboratory experiments is its ability to interact with a variety of proteins and receptors. Its unique structure allows it to bind to specific proteins and receptors, allowing it to interact with them and alter their activity. This makes it a valuable tool for studying the effects of protein-protein interactions, enzyme inhibition, and drug design.
The main limitation of using this compound in laboratory experiments is its cost. The synthesis of this compound is a multi-step process and can be expensive to carry out. Additionally, the compound is not widely available, making it difficult to obtain in large quantities.
Orientations Futures
The use of (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further research into its ability to interact with a variety of proteins and receptors, as well as its potential to be used in drug design. Additionally, further research could be conducted into the synthesis of the compound, as well as its potential applications in other fields. Finally, further research could be conducted into its potential toxicity, as well as its potential to be used in medical treatments.
Propriétés
IUPAC Name |
(3R)-1-[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-13-10(15-4-2-9(16)7-15)6-11(14-8)17-5-3-12/h6,9,16H,2-5,7,12H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVBONUPXGFGQN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)OCCN)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)

![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)



